molecular formula C9H6OS2 B2727471 5-(3-Thienyl)-2-thiophenecarbaldehyde CAS No. 60141-28-8

5-(3-Thienyl)-2-thiophenecarbaldehyde

Cat. No.: B2727471
CAS No.: 60141-28-8
M. Wt: 194.27
InChI Key: DLUYARULRKBGQN-UHFFFAOYSA-N
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Description

5-(3-Thienyl)-2-thiophenecarbaldehyde is a thiophene-based aldehyde featuring a thiophene ring substituted at the 5-position with a 3-thienyl group and a formyl (-CHO) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in materials science and pharmacology, due to its conjugated π-system and reactive aldehyde moiety . Its synthesis typically involves palladium-catalyzed cross-coupling or bromination reactions, as demonstrated in , where similar derivatives achieved yields of 80–85% .

Properties

IUPAC Name

5-thiophen-3-ylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUYARULRKBGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated, nitrated, and sulfonated thiophenes.

Mechanism of Action

The mechanism of action of thiophene derivatives varies depending on their application. In medicinal chemistry, these compounds often interact with specific enzymes or receptors to exert their effects. For example, articaine acts as a voltage-gated sodium channel blocker, leading to its anesthetic properties . The molecular targets and pathways involved are specific to each derivative and its intended use.

Comparison with Similar Compounds

Substituent Position and Conjugation Effects

  • 3-Thienyl vs. 2-Thienyl Substituents: The target compound’s 3-thienyl group () introduces steric hindrance and disrupts linear conjugation compared to 2-thienyl derivatives like 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde (). In contrast, 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde (terthiophene derivative, ) exhibits extended conjugation, resulting in a lower band gap and enhanced charge transport properties .

Electron-Donating vs. Electron-Withdrawing Groups

Substituent Type Example Compound Key Properties Applications References
Electron-Donating 5-(3-Thienyl)-2-thiophenecarbaldehyde Enhanced electron density; stabilizes charge carriers Organic semiconductors, OLEDs
Carbazole (6a) 5-(4,5-bis(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde High thermal stability (m.p. 140–145°C); strong fluorescence Light-emitting materials
Diphenylamino (6b) 5-(4,5-bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde Red-shifted absorption; hole-transport properties Photovoltaics, sensors
Electron-Withdrawing 5-(4-Acetylphenyl)-2-thiophenecarbaldehyde Increased aldehyde reactivity toward nucleophiles Pharmaceutical intermediates
Cyano (2b) 5-(4-Cyanophenyl)-2-thiophenecarbaldehyde Strong electron-withdrawing effect; stabilizes anion radicals Non-linear optics
Fluorophenyl 5-(4-Fluorophenyl)-2-thiophenecarbaldehyde Improved solubility; moderate dipole moment Liquid crystals, medicinal chemistry

Steric and Solubility Effects

  • Bulky Groups: 5-(4-tert-Butylphenyl)thiophene-2-carbaldehyde () incorporates a bulky tert-butyl group, enhancing solubility in non-polar solvents while introducing steric hindrance that slows reaction kinetics . 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde () features a long alkyl chain, improving solubility in organic media but reducing crystallinity .

Heterocyclic Substituents

  • Furan vs. Thiophene :
    • 5-(Thiophen-3-yl)furan-2-carbaldehyde () replaces one thiophene with a furan, reducing aromaticity and electron density, which may limit conductivity in electronic applications .
  • Pyrazole/Thiazole Derivatives :
    • 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde () and 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde () introduce nitrogen-containing heterocycles, enabling hydrogen bonding and enhancing biological activity .

Key Research Findings

Spectral and Physical Properties

Compound Melting Point (°C) FT-IR (νmax, cm⁻¹) Notable NMR Shifts (δ, ppm) References
This compound 124–126 1672 (C=O) 1H: 9.82 (CHO); 13C: 181.6 (CHO)
5-(4-Acetylphenyl)-2-thiophenecarbaldehyde N/A 1670–1690 (C=O) 1H: 10.03 (CHO)
Terthiophene derivative () N/A 730 (C-S) 1H: 7.65 (thiophene protons)

Biological Activity

5-(3-Thienyl)-2-thiophenecarbaldehyde is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

This compound features a unique structure consisting of two thiophene rings and an aldehyde functional group. This configuration may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Investigations into its anticancer properties have shown promise, with evidence suggesting that it may induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects in various conditions.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Interaction with Cellular Targets : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS upon activation, leading to oxidative stress in cells and subsequent apoptosis in cancer cells.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential as a broad-spectrum antimicrobial agent.
  • Anticancer Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in reduced cell proliferation and increased apoptosis in various cancer cell lines. The IC50 values were determined using standard assays, showing effective cytotoxicity comparable to known anticancer agents.
  • Enzyme Interaction Studies :
    • Enzyme assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.

Comparative Analysis

A comparative analysis with similar thiophene derivatives shows that while many exhibit biological activity, the dual thiophene structure of this compound enhances its reactivity and potential for diverse interactions.

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesYes
2-MethylthiopheneModerateNoLimited
Thiophene-2-carboxylic acidYesModerateYes

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